molecular formula C12H8N2O2 B13726310 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylic Acid

3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B13726310
M. Wt: 212.20 g/mol
InChI Key: HLONTWVLDMACGV-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a cyanophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

3-(4-cyanophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H8N2O2/c13-7-8-1-3-9(4-2-8)10-5-6-14-11(10)12(15)16/h1-6,14H,(H,15,16)

InChI Key

HLONTWVLDMACGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylic Acid typically involves the reaction of 4-cyanobenzaldehyde with pyrrole-2-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylic Acid may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Cyanophenyl)propionic Acid: Similar structure but with a propionic acid group instead of a pyrrole ring.

    3-(4-Cyanophenyl)acrylic Acid: Contains an acrylic acid group instead of a pyrrole ring.

    3-(4-Cyanophenyl)thiophene-2-carboxylic Acid: Contains a thiophene ring instead of a pyrrole ring.

Uniqueness

3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylic Acid is unique due to the presence of both the cyanophenyl group and the pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

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